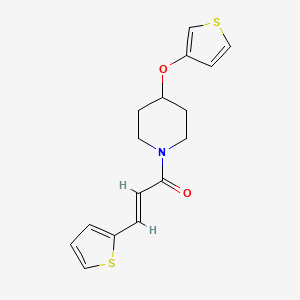
(E)-3-(thiophen-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(thiophen-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as TPP or Thiophene Piperidine Propenone.
Scientific Research Applications
Synthesis and Structural Analysis
(E)-3-(thiophen-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one and its derivatives have been a subject of interest in the field of organic chemistry, primarily for their synthesis and structural analysis. Studies like those by Parvez et al. (2014) have focused on synthesizing novel chalcones, closely related to this compound, and analyzing their crystal structures. These compounds were characterized by IR, E.I.M.S., and X-ray crystallography, revealing insights into their molecular conformations and interactions (Parvez et al., 2014).
Antimicrobial Properties
The potential antimicrobial properties of related compounds have been investigated in various studies. For instance, Ashok et al. (2014) synthesized novel prop-2-en-1-ones with a piperidinyl quinolin structure and evaluated their antibacterial and antifungal activities. These compounds showed significant antimicrobial activity against various bacterial and fungal strains (Ashok et al., 2014).
Another study by Patel et al. (2017) synthesized and evaluated the antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives from chalcone, similar in structure to this compound. These compounds demonstrated promising antimicrobial properties against a range of bacterial and fungal species (Patel & Patel, 2017).
Potential in Drug Discovery
Several compounds structurally related to this compound have been explored for their potential in drug discovery. Harishkumar et al. (2018) synthesized novel quinoline analogues and assessed their antiproliferative effects on various human cancer cell lines. These compounds exhibited considerable growth inhibition, suggesting potential applications in cancer therapy (Harishkumar et al., 2018).
properties
IUPAC Name |
(E)-3-thiophen-2-yl-1-(4-thiophen-3-yloxypiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S2/c18-16(4-3-15-2-1-10-21-15)17-8-5-13(6-9-17)19-14-7-11-20-12-14/h1-4,7,10-13H,5-6,8-9H2/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRCRWJNQSSNOA-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)C=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[6-(3-Aminopyrrolidin-1-yl)pyridin-2-yl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B2414405.png)
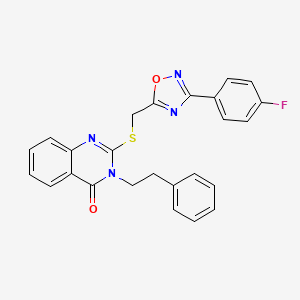
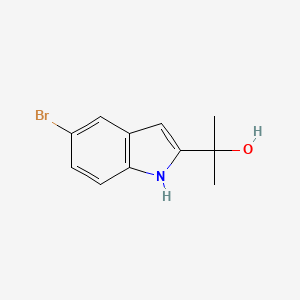


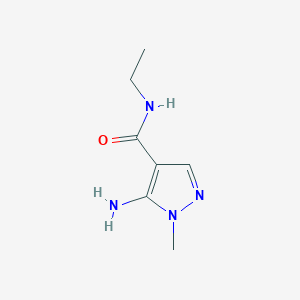
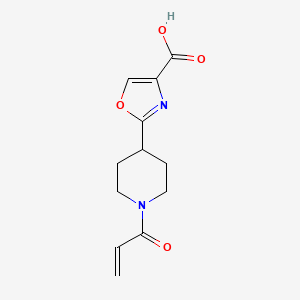
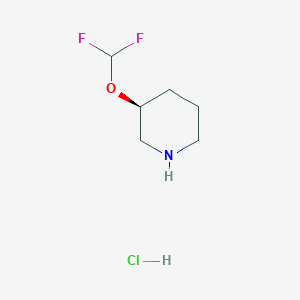


![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2414422.png)
![6-[5-[2-(2-Chlorophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2414424.png)
![2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2414425.png)
